molecular formula C9H10BrClO B2575468 2-(Bromomethyl)-1-chloro-3-ethoxybenzene CAS No. 329980-82-7

2-(Bromomethyl)-1-chloro-3-ethoxybenzene

Cat. No. B2575468
CAS RN: 329980-82-7
M. Wt: 249.53
InChI Key: FUHJIKLNSUEHPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present .


Chemical Reactions Analysis

This involves detailing the chemical reactions the compound can undergo, including any reactants it can react with and the products formed .


Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Bromomethylation of Aromatic Hydrocarbons

2-(Bromomethyl)-1-chloro-3-ethoxybenzene is utilized in the bromomethylation of toluene, ethylbenzene, and cumene, producing high yields of mono(bromomethyl) derivatives. This process results in mixtures of ortho and para isomers, with the orientation influenced by steric effects similar to those observed in chloromethylation reactions. The quantitative proportions of these isomers have been established through oxidation into corresponding benzenedicarboxylic acids (Nazarov & Semenovsky, 1958).

Steric Protection in Organic Synthesis

The compound has been used for preparing sterically hindered bromobenzene derivatives, which are then converted into phosphonous dichlorides. These derivatives serve to stabilize low-coordinate phosphorus compounds, highlighting the utility of 2-(Bromomethyl)-1-chloro-3-ethoxybenzene in creating complex molecular structures (Yoshifuji, Kamijo, & Toyota, 1993).

Synthesis of Hyperbranched Polymers

One notable application is in the synthesis of hyperbranched polyethers, where 5-(Bromomethyl)-1,3-dihydroxybenzene, a related compound, undergoes self-condensation to produce polymers with significant molecular weights. This process involves both O-alkylation and C-alkylation, generating polymers with numerous phenolic hydroxyl groups that can be modified through acylation, benzylation, or silylation (Uhrich, Hawker, Fréchet, & Turner, 1992).

Crystal Structure Analysis

The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, a structurally related compound, have been studied for their crystal structures. These analyses reveal significant insights into the arrangement and reactivity of bromomethylated compounds, contributing to the understanding of their behavior in various solvates (Szlachcic, Migda, & Stadnicka, 2007).

Comparative Monomer Studies

In the realm of conducting polymers, 1,4-bis(bromomethyl)- and 1,4-bis(chloromethyl)-2-(2′-ethylhexyloxy)-5-methoxybenzene were compared as monomers. The study found that the bis(bromomethyl) monomer offered superior yields, molecular weights, and polydispersities, demonstrating its value in the synthesis of high-performance materials (Sanford et al., 1999).

Mechanism of Action

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Safety and Hazards

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Future Directions

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properties

IUPAC Name

2-(bromomethyl)-1-chloro-3-ethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-2-12-9-5-3-4-8(11)7(9)6-10/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHJIKLNSUEHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)Cl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-1-chloro-3-ethoxybenzene

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